molecular formula C24H20N2O4S B10952049 2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate

Cat. No.: B10952049
M. Wt: 432.5 g/mol
InChI Key: NUZZFSGDPCXNQZ-HYARGMPZSA-N
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Description

2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises an ethoxy group, a naphthylimino group, and a thiazolanone moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-4-formylphenyl acetate with 1-naphthylamine, followed by cyclization with thiosemicarbazide to form the thiazolanone ring. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE
  • 2-ETHOXY-4-{[2-(1-PHENYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE

Uniqueness

2-ETHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C24H20N2O4S/c1-3-29-21-13-16(11-12-20(21)30-15(2)27)14-22-23(28)26-24(31-22)25-19-10-6-8-17-7-4-5-9-18(17)19/h4-14H,3H2,1-2H3,(H,25,26,28)/b22-14+

InChI Key

NUZZFSGDPCXNQZ-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC(=O)C

Origin of Product

United States

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